molecular formula C14H9Cl4N3O5S B14090489 2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide CAS No. 210411-44-2

2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide

Cat. No.: B14090489
CAS No.: 210411-44-2
M. Wt: 473.1 g/mol
InChI Key: YPBWSSSLBNNKJF-UHFFFAOYSA-N
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Description

Properties

CAS No.

210411-44-2

Molecular Formula

C14H9Cl4N3O5S

Molecular Weight

473.1 g/mol

IUPAC Name

2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide

InChI

InChI=1S/C14H9Cl4N3O5S/c15-6-13(19)20-27(24,25)8-4-10(17)14(11(18)5-8)26-12-2-1-7(21(22)23)3-9(12)16/h1-5H,6H2,(H2,19,20)

InChI Key

YPBWSSSLBNNKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)N=C(CCl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include chlorinated aromatic compounds and nitrophenols, which undergo a series of reactions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups play a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-N-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide
  • Molecular Formula : C₁₄H₉Cl₄N₃O₅S
  • Molecular Weight : 473.12 g/mol
  • CAS Registry : 210411-44-2
  • Purity : ≥96% .

Structural Features :

  • A polyhalogenated aromatic core with three chlorine substituents.
  • A sulfonylethanimidamide group (-SO₂-NH-C(=NH)-Cl) attached to the central benzene ring.
  • A 2-chloro-4-nitrophenoxy moiety, contributing electron-withdrawing effects and steric bulk .

Comparative Analysis with Structurally Similar Compounds

Hexaflumuron (CAS: 86479-06-3)

  • Molecular Formula : C₁₆H₈Cl₂F₆N₂O₃
  • Key Features: Contains a tetrafluoroethoxy group (-O-CF₂-CF₂-H) instead of the nitrophenoxy group. Benzoylurea backbone with difluorobenzamide substituents.
  • Applications : Insect growth regulator targeting chitin synthesis in pests .
  • Comparison :
    • Hexaflumuron exhibits lower molecular weight (464.14 g/mol) and higher fluorine content, enhancing its environmental persistence .
    • The target compound’s nitro group may confer stronger electrophilic reactivity, favoring covalent binding in agrochemical applications .

3,5-Dichloro-4-(2-Chloro-4-Nitrophenoxy)Benzene-1-Sulfonamide (CAS: 190659-76-8)

  • Molecular Formula : C₁₂H₇Cl₃N₂O₅S
  • Key Features: Lacks the ethanimidamide group, replaced by a primary sulfonamide (-SO₂-NH₂). Identical halogenated phenoxy backbone.
  • Applications : Intermediate in polyimide synthesis and crop protection agents .
  • Both compounds share soil metabolites (e.g., chlorinated aniline derivatives), suggesting similar environmental degradation pathways .

2-Chloro-N-(3-Chloro-4-Morpholinophenyl)Acetamide (CAS: 669703-49-5)

  • Molecular Formula : C₁₂H₁₂Cl₂N₂O₂
  • Key Features :
    • Morpholine ring introduces hydrophilic properties.
    • Acetamide group instead of sulfonylethanimidamide.
  • Applications : Antifungal and antibacterial agent .
  • Comparison :
    • The morpholine group improves water solubility but reduces thermal stability compared to the target compound’s sulfonamide-electrophile system .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound C₁₄H₉Cl₄N₃O₅S 473.12 Sulfonylethanimidamide, Nitrophenoxy Pharmaceuticals, Agrochemicals
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ 464.14 Benzoylurea, Tetrafluoroethoxy Insect Growth Regulator
3,5-Dichloro-4-(2-CNP)Benzene-1-Sulfonamide C₁₂H₇Cl₃N₂O₅S 397.60 Sulfonamide, Nitrophenoxy Polymer Synthesis
2-Chloro-N-(3-C-4-Morpholinophenyl)Acetamide C₁₂H₁₂Cl₂N₂O₂ 287.15 Acetamide, Morpholine Antimicrobial Agents

Research Findings and Mechanistic Insights

  • Electrophilic Reactivity : The target compound’s nitro group facilitates electron-deficient aromatic substitution, critical for forming covalent bonds with biological targets (e.g., enzyme active sites in pests) .
  • Environmental Stability : Metabolites like 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl amine (observed in hexaflumuron degradation) suggest halogenated aromatic amines as common environmental breakdown products .
  • Synthetic Utility : The sulfonylethanimidamide group enables efficient coupling with amines or alcohols, distinguishing it from simpler sulfonamides or acetamides .

Biological Activity

The compound 2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H13Cl4N2O4S\text{C}_{15}\text{H}_{13}\text{Cl}_{4}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes multiple chlorine substituents and a nitrophenoxy group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial properties. Studies have shown that compounds with similar structures exhibit various levels of effectiveness against different microbial strains.

Antimicrobial Properties

Research indicates that chloro-substituted compounds often display significant antimicrobial activity. For instance, a study on related chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

Key Findings:

  • Effective Against:
    • Gram-positive bacteria (e.g., S. aureus, MRSA)
    • Fungi (e.g., C. albicans)
  • Less Effective Against:
    • Gram-negative bacteria (e.g., E. coli)

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structure. The presence of halogenated phenyl rings enhances lipophilicity, allowing for better membrane penetration and increased antimicrobial efficacy. The position and type of substituents on the phenyl ring significantly influence the compound's interaction with microbial cell membranes.

Table 1: Structure-Activity Relationship of Similar Compounds

Compound NameStructureAntimicrobial ActivityComments
N-(4-chlorophenyl)-2-chloroacetamideStructureEffective against S. aureusHigh lipophilicity
N-(3-bromophenyl)-2-chloroacetamideStructureModerate against C. albicansLower membrane penetration
This compoundStructurePotentially effective based on SARComplex structure

Case Studies

  • Antimicrobial Screening
    A study screened various chloroacetamides, including derivatives similar to our compound, revealing that those with multiple chlorine substitutions exhibited enhanced antibacterial properties due to increased hydrophobic interactions with bacterial membranes .
  • Toxicity Assessment
    Toxicity studies have indicated that while these compounds show promising antimicrobial activity, they also possess potential toxic effects on human cells, particularly affecting the respiratory system . This necessitates careful evaluation before therapeutic application.

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